8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Analysis Drug Design

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2173996-98-8) is a heterobicyclic building block featuring a trifluoromethyl group at the 8-position and a carboxylic acid at the 4-position of the isoquinoline scaffold. Its molecular formula is C11H6F3NO2 with a molecular weight of 241.17 g/mol.

Molecular Formula C11H6F3NO2
Molecular Weight 241.169
CAS No. 2173996-98-8
Cat. No. B2417128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
CAS2173996-98-8
Molecular FormulaC11H6F3NO2
Molecular Weight241.169
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17)
InChIKeySJOANGHPENBDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2173996-98-8): Chemical Profile and Procurement Baseline


8-(Trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2173996-98-8) is a heterobicyclic building block featuring a trifluoromethyl group at the 8-position and a carboxylic acid at the 4-position of the isoquinoline scaffold . Its molecular formula is C11H6F3NO2 with a molecular weight of 241.17 g/mol . The compound is commercially available from chemical suppliers, typically at a purity of 98%, for research and development purposes .

Why Procurement of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid Over Other Isoquinoline Isomers is Scientifically Critical


Substitution between isoquinoline-4-carboxylic acid regioisomers is not feasible due to the profound impact of the trifluoromethyl group's position on key physicochemical and biological properties. The lipophilicity (LogP) and electronic distribution of the molecule are exquisitely sensitive to the placement of the strongly electron-withdrawing -CF3 group . This directly influences target binding, metabolic stability, and overall pharmacokinetic profile [1]. Studies on related trifluoromethyl-substituted isoquinolines and quinolines demonstrate that even a positional shift (e.g., 6-CF3 vs. 7-CF3 vs. 8-CF3) can lead to significant differences in potency and selectivity [2]. Therefore, substituting the 8-(Trifluoromethyl) isomer with a 6- or 7-CF3 analog or the unsubstituted parent compound will alter the molecule's properties and invalidate any structure-activity relationship (SAR) studies or synthetic routes dependent on the specific 8-position substitution pattern.

Quantitative Differentiators for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid vs. Analogs


Enhanced Lipophilicity (LogP) of the 8-CF3 Isoquinoline Scaffold Compared to Unsubstituted Analog

The presence of the trifluoromethyl group at the 8-position significantly increases the lipophilicity of the isoquinoline core. The predicted LogP value for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is 2.95 . This represents a substantial increase in lipophilicity compared to the unsubstituted parent compound, isoquinoline-4-carboxylic acid, which has a predicted LogP of 1.45 . The electron-withdrawing nature and lipophilic character of the -CF3 group at the 8-position enhance membrane permeability and modulate protein binding interactions .

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Positional Selectivity in Synthetic Utility: The 8-CF3 Group as a Key Differentiator

The synthetic accessibility and utility of trifluoromethyl-substituted isoquinoline-4-carboxylic acids are heavily dependent on the substitution pattern. Rational strategies for preparing this family of compounds, including the 8-CF3 isomer, have been elaborated [1]. In contrast, the synthesis of positional isomers, such as the 5-trifluoromethyl isoquinoline-8-carboxylic acid regioisomer, requires a distinct, multi-step route starting from 4-trifluoromethyl phenylethylamine [2]. This highlights that the 8-CF3-4-COOH substitution pattern of the target compound provides a unique synthetic handle not available with other regioisomers, which require different starting materials and synthetic pathways [3].

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Class-Level Antiproliferative Activity: Inferring Potential from Related 8-Substituted Isoquinolines

While direct IC50 data for the target compound is not publicly available in primary literature, strong class-level evidence demonstrates that 8-substituted isoquinoline derivatives possess potent biological activity. A patent on 8-substituted isoquinoline derivatives discloses compounds with IKKβ inhibitory activity [1]. Furthermore, the structurally related compound 7-(Trifluoromethyl)isoquinoline has demonstrated antiproliferative activity against several cancer cell lines, with IC50 values of 12.4 µM (HCT116), 22.4 µM (PACA2), and 44.4 µM (A549) . This confirms that the isoquinoline core bearing a -CF3 group can engage biological targets and suggests the 8-CF3-4-COOH compound warrants investigation as a potential kinase inhibitor scaffold or antiproliferative agent.

Oncology Kinase Inhibition Cell Proliferation

Metabolic Stability: The Impact of the 8-CF3 Group on Compound Longevity

The strategic placement of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability. The -CF3 group's strong electron-withdrawing effect polarizes the isoquinoline ring, increasing its stability against metabolic degradation, particularly by cytochrome P450 enzymes [1]. This is a key differentiator from the unsubstituted isoquinoline-4-carboxylic acid, which lacks this protective, electron-deficient moiety. The enhanced stability of the 8-CF3 analog means it is expected to have a longer half-life in biological systems, making it a more valuable scaffold for developing compounds with favorable pharmacokinetic profiles [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid in R&D


Synthesis of Kinase Inhibitor Libraries for Oncology Drug Discovery

The 8-substituted isoquinoline core is a known pharmacophore for kinase inhibition, specifically for targets like IKKβ which are implicated in inflammatory diseases and cancer [1]. Its carboxylic acid handle at the 4-position is ideal for generating libraries of amides, esters, or other derivatives. The enhanced lipophilicity (LogP 2.95) and metabolic stability inferred from the 8-CF3 group make it a superior starting scaffold compared to the unsubstituted parent compound (LogP 1.45) for developing cell-permeable and metabolically resilient drug candidates .

Building Block for Physicochemical Property Optimization

In lead optimization campaigns, modulating lipophilicity is critical for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid offers a quantifiably higher LogP (+1.50 units) compared to the parent isoquinoline-4-carboxylic acid [1]. Incorporating this building block allows medicinal chemists to rationally increase the lipophilicity of a lead series, potentially enhancing membrane permeability and target binding without adding significant molecular weight or violating Lipinski's Rule of Five .

As a Key Intermediate in the Synthesis of 8-Substituted Bioactive Molecules

The compound's specific substitution pattern (8-CF3, 4-COOH) makes it a strategic intermediate for accessing a defined chemical space. The established synthetic routes for this regioisomer family provide a reliable path for scale-up and derivatization [1]. Its utility is contrasted with other regioisomers like the 5-CF3 analog, which requires a completely different and more complex synthetic pathway . Researchers aiming to explore SAR around the 8-position of the isoquinoline ring will find this compound to be the most direct and efficient starting point.

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